1-(3,4-Difluorophenyl)ethanamine
Overview
Description
“1-(3,4-Difluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9F2N . It has a molecular weight of 157.16 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,4-difluorophenyl)ethylamine . The InChI code for this compound is 1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“1-(3,4-Difluorophenyl)ethanamine” is a liquid at room temperature . It has a boiling point of 186.1°C at 760 mmHg .
Scientific Research Applications
Transition Metal Complexes
Research has shown that compounds structurally related to "1-(3,4-Difluorophenyl)ethanamine" can be synthesized from perfluoroalkyl iodides or perfluoroalkanoic acids. These compounds are then transformed into N,N'-disubstituted ethane-1,2-diimines and ethane-1,2-diamines, which can cyclize to form imidazolium or dihydroimidazolium salts. These salts have been used to produce silver or palladium complexes with NHC ligands substituted with secondary polyfluoroalkyl groups, showcasing potential applications in catalysis and material science (Kolaříková et al., 2015).
Lipase-catalyzed Transesterification
Optically pure compounds, synthesized from key intermediates related to "1-(3,4-Difluorophenyl)ethanamine," have been prepared using lipase-catalyzed transesterification. These findings are significant in the development of chiral compounds, with implications in pharmaceutical synthesis and the study of molecular interactions (Sakai et al., 2000).
Hydrogen Generation
Fluorinated diglyoxime-iron complexes, related structurally to "1-(3,4-Difluorophenyl)ethanamine," have been investigated for their ability to catalyze hydrogen generation at relatively positive potentials. This research offers promising avenues for sustainable energy production and storage solutions (Michael J. Rose et al., 2012).
Crystal Chemistry
Studies on the reaction of ethane-1,2-diamine with titanium tetrafluoride in liquid anhydrous hydrogen fluoride have yielded new perfluoridotitanate(IV) compounds. These compounds demonstrate potential applications in crystal engineering and the design of new materials with unique structural properties (Shlyapnikov et al., 2019).
Supramolecular Assemblies
The ability to form supramolecular assemblies with aza donor molecules has been explored, offering insights into the potential applications in nanotechnology, molecular recognition, and the development of novel molecular devices (Arora & Pedireddi, 2003).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-(3,4-difluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESHLRAPTJZOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396817 | |
Record name | 1-(3,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)ethanamine | |
CAS RN |
276875-21-9 | |
Record name | 1-(3,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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